1-Bromo-4-fluoro-2-methoxy-3-methylbenzene
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Overview
Description
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, featuring bromine, fluorine, methoxy, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-fluoro-2-methoxy-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane at low temperatures to minimize side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the aromatic ring, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.
Scientific Research Applications
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets. The bromine and fluorine substituents can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various receptors or enzymes. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
- 1-Bromo-2-fluoro-4-methoxybenzene
- 1-Bromo-3-fluoro-2-methylbenzene
- 1-Bromo-4-fluoro-2-methoxybenzene
Comparison: 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and physical properties. For example, the presence of both bromine and fluorine atoms can enhance its electrophilic and nucleophilic substitution reactions compared to similar compounds with only one halogen substituent .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methoxy-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWQXWQCYSGRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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